![molecular formula C15H21N3O2 B5598179 N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5598179.png)

N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide is a compound of interest within the realm of organic and medicinal chemistry due to its incorporation of a piperazine ring. Piperazine derivatives are renowned for their wide-ranging therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The versatility of these compounds is largely attributed to the structural flexibility and functional diversity of the piperazine moiety, which allows for significant modifications to its substitution pattern, influencing the medicinal potential of the resultant molecules significantly (Rathi, Syed, Shin, & Patel, 2016).

Synthesis Analysis

The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide and similar compounds involves complex organic synthesis techniques. Piperazine derivatives are typically synthesized through the reaction of piperazine with various electrophiles, followed by acylation or alkylation to introduce acetyl and phenyl groups. Structural modifications at the N-1 and N-4 positions of the piperazine scaffold are common strategies to enhance the pharmacological profile of these compounds. This approach allows for the development of derivatives with improved efficacy, specificity, and reduced side effects (Chaudhary et al., 2023).

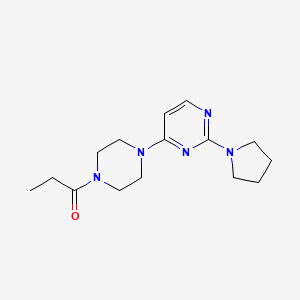

Molecular Structure Analysis

The molecular structure of N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide features a piperazine ring as its core structural component, which is crucial for its biological activities. The presence of acetyl and phenyl groups attached to the piperazine ring significantly affects the compound's pharmacokinetic and pharmacodynamic properties. The structural analysis of these compounds often involves computational methods and spectroscopic techniques to determine the conformational stability and electronic distribution, which are essential for understanding their interaction with biological targets (Girase et al., 2020).

Chemical Reactions and Properties

Piperazine derivatives, including N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide, undergo various chemical reactions that are pivotal in medicinal chemistry for drug development. These reactions include N-dealkylation, oxidation, and conjugation, which play critical roles in the metabolic pathways of these compounds. Understanding these reactions is crucial for optimizing the therapeutic efficacy and safety profiles of piperazine-based drugs (Caccia, 2007).

Physical Properties Analysis

The physical properties of N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are critical for the compound's formulation and delivery as a therapeutic agent. Piperazine derivatives' physical properties are often tailored through structural modifications to improve their bioavailability and solubility, enhancing their clinical applicability (Attwood, 1995).

Chemical Properties Analysis

The chemical properties of N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide, including its reactivity, stability, and interaction with biological targets, are integral to its therapeutic potential. These properties are determined by the compound's functional groups and molecular geometry, which affect its binding affinity and activity at the target sites. The exploration of these chemical properties is essential for the rational design of piperazine derivatives with optimized therapeutic profiles (Sikazwe et al., 2009).

Scientific Research Applications

Tyrosinase and Melanin Inhibitors

A study by (Raza et al., 2019) synthesized and evaluated N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides as tyrosinase and melanin inhibitors. These compounds showed significant biological activity, with potential for use in depigmentation drugs.

Antimalarial Agents

A study from 1979 by (Klayman et al.) reported on the antimalarial properties of N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones, which includes compounds structurally similar to N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide.

Neurological and Cognitive Enhancement

(Hirst et al., 2006) examined SB-399885, a compound related to N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide, finding it to be a potent 5-HT6 receptor antagonist with potential cognitive-enhancing properties, relevant to conditions like Alzheimer's disease and schizophrenia.

Gastrointestinal Motility

Research by (Westaway et al., 2009) identified N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) as a novel motilin receptor agonist, indicating potential applications in treating gastrointestinal disorders.

Antibacterial Agents

(Hussain et al., 2018) synthesized a series of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted) propanamides with promising antibacterial activity and low cytotoxicity, suggesting their potential as new drug candidates.

properties

IUPAC Name |

N-[4-(4-acetylpiperazin-1-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-3-15(20)16-13-4-6-14(7-5-13)18-10-8-17(9-11-18)12(2)19/h4-7H,3,8-11H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBZSYWKRORKDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5598096.png)

![2-methyl-N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide](/img/structure/B5598113.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5598123.png)

![4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5598137.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5598140.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5598154.png)

![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)

![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)

![N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)

![N,N-dimethyl-N'-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B5598203.png)

![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)

![2-{1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5598212.png)